![molecular formula C19H17N5O4S B2862664 8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline CAS No. 902593-39-9](/img/structure/B2862664.png)
8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule. It contains several functional groups including a triazoloquinazoline core, a nitrobenzyl group, and a thioether linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrobenzyl group and the thioether linkage could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The nitro group in the nitrobenzyl moiety is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack . The thioether linkage might also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has highlighted the potential of triazoloquinazoline derivatives in anticancer applications. For instance, a study demonstrated the cytotoxic and antiproliferative effects of a new synthetically prepared [1,2,4]triazolo[4,3-c]quinazoline using tumor cell lines, including HeLa and B16. The most effective derivative showed significant cytotoxicity and induced morphological changes and necrosis of tumor cells without causing changes in the cell cycle or inducing apoptotic cell death, suggesting its potential as an anticancer agent (Jantová et al., 2006).
Synthesis and Structural Analysis
The synthesis of triazoloquinazoline derivatives involves innovative methodologies that enhance the efficiency and yield of these compounds. For example, an efficient synthesis of 2-thio[1,2,4]triazolo[1,5-c]quinazoline and its derivatives was reported, showcasing a recyclization reaction that produced the title compound after treating 4-hydrazinoquinazoline with potassium ethylxanthogenate. This process was confirmed by X-ray diffraction study, demonstrating the effectiveness of the synthesis method (Karpenko et al., 2006).
Antimicrobial Activities
Triazoloquinazoline derivatives also exhibit promising antimicrobial properties. A study evaluated the antibacterial and antifungal effects of fifteen substituted 1,2,4-triazolo[4,3-c]quinazolines, identifying derivatives with significant antimicrobial activity. Notably, a compound with the triazoloquinazoline skeleton substituted with morpholine, chlorine, and nitro group showed broad antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Jantová et al., 2008).
Agricultural Antimicrobial Evaluation
Moreover, triazoloquinazoline derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety were synthesized and evaluated as antimicrobial agents in agriculture, demonstrating significant in vitro antibacterial activities against phytopathogenic bacteria. This research suggests the potential of these compounds in crop protection, offering a new avenue for developing plant bactericides (Fan et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-4-6-13(7-5-12)24(25)26/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUIOYQIRYLTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dimethoxy-2-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)
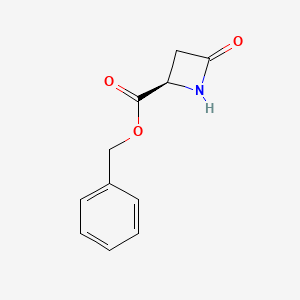

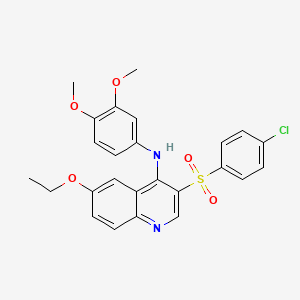
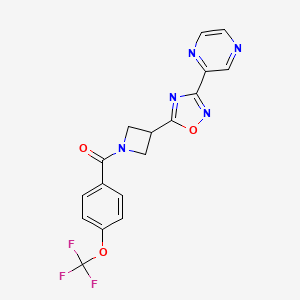
![3,5-dimethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isoxazole-4-sulfonamide](/img/structure/B2862590.png)
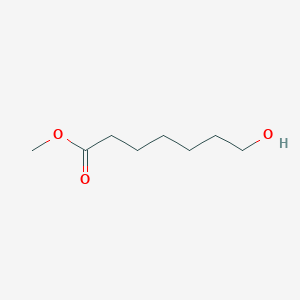
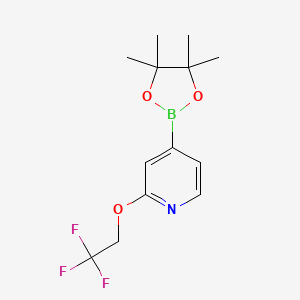
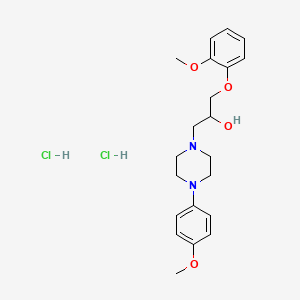
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2862598.png)
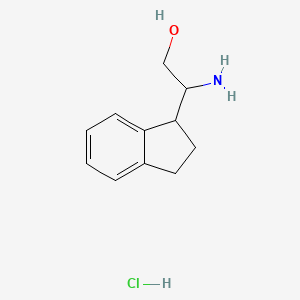
![N-isopropyl-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862600.png)
![(2,3-Difluorophenyl)methyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2862601.png)
![5-(Ethoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2862602.png)